1,3-dimethyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1,3-Dimethyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.
Mechanism of Action
Target of Action
Similar compounds in the pyrido[2,3-d]pyrimidines class have been identified as inhibitors of protein tyrosine kinases, phosphatidylinositol 3-kinase (pi3k), and cyclin-dependent kinases .
Mode of Action
It’s known that pyrido[2,3-d]pyrimidines interact with their targets by binding to the active site, thereby inhibiting the activity of the target proteins .
Biochemical Pathways
Similar compounds in the pyrido[2,3-d]pyrimidines class have been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the pi3k/akt/mtor pathway .
Result of Action
Similar compounds in the pyrido[2,3-d]pyrimidines class have been shown to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Preparation Methods
The synthesis of 1,3-dimethyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction conditions often include heating under reflux with sodium methoxide (MeONa) in butanol (BuOH). The nature of the acyl group can influence the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Chemical Reactions Analysis
1,3-Dimethyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Scientific Research Applications
1,3-Dimethyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: Derivatives of pyrido[2,3-d]pyrimidines have shown antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities. These properties make them potential candidates for drug development.
Biological Studies: The compound and its derivatives are used to study the inhibition of protein tyrosine kinases and cyclin-dependent kinases, which are important targets in cancer research.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems, which are valuable in the development of new pharmaceuticals.
Comparison with Similar Compounds
1,3-Dimethyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:
Properties
IUPAC Name |
1,3-dimethyl-5-propylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-4-7-18-8-5-6-13-10-9(8)11(16)15(3)12(17)14(10)2/h5-6H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAQQOABOUJYCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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